molecular formula C11H10O3S B15067713 Methyl 6-methoxybenzo[B]thiophene-3-carboxylate

Methyl 6-methoxybenzo[B]thiophene-3-carboxylate

Cat. No.: B15067713
M. Wt: 222.26 g/mol
InChI Key: GTLMNPPHPAHMEB-UHFFFAOYSA-N
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Description

Methyl 6-methoxybenzo[b]thiophene-3-carboxylate (CAS 1093631-83-4) is a high-purity chemical building block specializing in synthesizing advanced organic compounds for research. This benzo[b]thiophene derivative features methoxy and methyl ester functional groups, making it a versatile intermediate for constructing complex molecules. Its primary research value lies in medicinal chemistry and materials science, particularly in developing compounds with enhanced antioxidant properties. A recent study demonstrated its use in creating aromaticity-extended resveratrol analogues, where the incorporation of the benzothiophene core was shown to extend π conjugation, leading to improved radical scavenging activity and a more efficient reduction of HOMO-LUMO gaps compared to natural resveratrol . Beyond antioxidants, this scaffold is instrumental in pharmaceutical research for generating novel therapeutic agents. Patents disclose related structures as key intermediates in synthesizing benzofused heteroaryl derivatives with potential applications as hyperproliferative and anti-angiogenic agents . The compound serves as a critical precursor in multi-step syntheses, including Horner-Wadsworth-Emmons olefination and intramolecular cyclization reactions, to access diverse heterocyclic systems like benzothieno[2,3-c]pyran-1-ones, which have shown promising in vitro antitumoral activity . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 6-methoxy-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3S/c1-13-7-3-4-8-9(11(12)14-2)6-15-10(8)5-7/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTLMNPPHPAHMEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CS2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-methoxybenzo[B]thiophene-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Gewald reaction, which involves the condensation of a carbonyl compound with sulfur and a nitrile. Another approach is the Paal-Knorr synthesis, which uses 1,4-dicarbonyl compounds and sulfurizing agents like phosphorus pentasulfide (P4S10) to form the thiophene ring .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are crucial factors in scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-methoxybenzo[B]thiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylate ester to an alcohol or aldehyde.

    Substitution: Electrophilic substitution reactions can introduce different substituents on the thiophene ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

Methyl 6-methoxybenzo[B]thiophene-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex thiophene derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and antioxidant properties.

    Industry: It is used in the development of organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of Methyl 6-methoxybenzo[B]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, inhibit microbial growth, or interact with cellular receptors. The exact pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Effects on Physical Properties

Substituents at positions 2, 3, and 6 of the benzo[b]thiophene scaffold significantly influence physical properties such as melting point, solubility, and crystallinity:

Compound Name Substituents (Position) Melting Point (°C) Key Spectral Features (NMR/IR) Source
Methyl 2-amino-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate 2-NH₂, 6-CH₃, tetrahydro core Not reported ¹H NMR: δ 6.65 (s, 1H, NH₂), δ 2.15 (s, 3H, CH₃)
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate 2-amide, 4,5,6,7-tetrahydro core Not reported HRMS-ESI: m/z 390.1370 (calc. 390.1370)
Methyl 6-(tert-butyl)-2-(2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate 6-tert-butyl, 2-acetamido Not reported Complex ¹³C NMR shifts due to fused thiazine ring
Target Compound : Methyl 6-methoxybenzo[b]thiophene-3-carboxylate 6-OCH₃, 3-COOCH₃ Not available Anticipated IR: ν(C=O) ~1700 cm⁻¹, ν(OCH₃) ~1250 cm⁻¹ Inference

Key Observations :

  • Methoxy vs. Methyl/Amino Groups: The 6-methoxy group in the target compound likely enhances solubility in polar solvents compared to 6-methyl or 6-tert-butyl analogs due to increased polarity .
  • Melting Points : Analogs with bulky substituents (e.g., tert-butyl in ) or hydrogen-bonding groups (e.g., amides in ) exhibit higher melting points (>200°C), suggesting that the target compound’s methoxy group may reduce crystallinity compared to these derivatives .

Biological Activity

Methyl 6-methoxybenzo[B]thiophene-3-carboxylate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, highlighting its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a unique structure characterized by a benzo[b]thiophene ring with a methoxy group and a carboxylate ester. Its molecular formula is C12H12O3SC_{12}H_{12}O_3S, with a molecular weight of approximately 210.26 g/mol. The compound's structure allows for various chemical modifications, enhancing its versatility in synthetic organic chemistry.

Research indicates that this compound exhibits significant anticancer properties . It primarily acts through the inhibition of key signaling pathways involved in cancer cell proliferation and survival. One notable pathway is the RhoA/ROCK pathway, which plays a critical role in cancer cell migration and invasion. Inhibiting this pathway can lead to reduced tumor growth and metastasis .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively induces apoptosis in various cancer cell lines, including breast cancer (MCF-7) cells. The compound has shown an IC50 value ranging from 23.2 to 49.9 µM , indicating its potency as an anticancer agent .

CompoundIC50 (µM)Cell LineMechanism
This compound23.2 - 49.9MCF-7Apoptosis induction
Compound b1923.2MDA-MB-231Inhibition of RhoA/ROCK pathway

Case Studies

  • Study on MCF-7 Cells : A study evaluated the effect of this compound on MCF-7 cells, showing a significant reduction in cell viability by 26.86% after treatment. Flow cytometry analysis indicated an increase in early and late apoptotic cells, confirming the compound's ability to induce apoptosis .
  • Migration and Invasion Inhibition : Another study assessed the compound's impact on the migration and invasion of MDA-MB-231 cells, revealing that it significantly inhibited these processes while promoting apoptosis through the suppression of myosin light chain phosphorylation .

Other Biological Activities

Beyond its anticancer effects, this compound has been investigated for additional biological activities:

  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, although further research is needed to establish efficacy against specific pathogens.
  • Antioxidant Activity : The compound may exhibit antioxidant properties, contributing to its overall therapeutic potential.

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